3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
This compound features a unique azetidine (4-membered saturated ring) core, substituted with a sulfonyl-linked 1-methylimidazole and an N-bound thiophene carboxamide.
Properties
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-15-5-4-13-12(15)21(18,19)9-7-16(8-9)11(17)14-10-3-2-6-20-10/h2-6,9H,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMMDQBVYJAOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling with Thiophene: The thiophene ring can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications as a pharmaceutical intermediate or in drug discovery.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Core Heterocycles and Functional Groups
Key Observations :
Substituent Effects
Comparison :
- The target’s sulfonyl group likely necessitates oxidation steps absent in sulfanyl analogs () .
- Azetidine coupling may involve strain-driven reactivity, contrasting with benzoimidazole synthesis () requiring cyclization agents like triphosgene .
Pharmacological and Physicochemical Properties
Notes:
- Sulfonyl groups improve metabolic stability compared to sulfanyl analogs, which may oxidize in vivo .
Q & A
Q. What are the recommended synthetic routes for 3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide, and what critical parameters influence yield?
Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions. A plausible route includes:
Azetidine Core Formation : Cyclization of a precursor (e.g., azetidine-1-carboxylic acid derivatives) under basic conditions.
Sulfonylation : Introduction of the 1-methylimidazole sulfonyl group via sulfonylation reagents (e.g., sulfonyl chlorides) in anhydrous solvents like dichloromethane, with bases such as triethylamine to neutralize HCl byproducts .
Thiophene Carboxamide Coupling : Amidation of the azetidine nitrogen with thiophene-2-carboxamide using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
Q. Critical Parameters :
- Temperature : Controlled heating (e.g., 50–80°C) during sulfonylation to prevent side reactions .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
- Monitoring : Thin-layer chromatography (TLC) and -NMR to track reaction progress .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm proton environments and carbon frameworks, particularly distinguishing sulfonyl and carboxamide groups .
- Infrared Spectroscopy (IR) : Peaks at ~1350–1150 cm (S=O stretching) and ~1650 cm (amide C=O) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and purity.
- Elemental Analysis : Quantitative determination of C, H, N, and S content to validate synthesis .
Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?
Methodological Answer:
Target Selection : Prioritize targets associated with imidazole sulfonates (e.g., kinases) or thiophene carboxamides (e.g., anti-inflammatory receptors) based on structural analogs .
In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC) against purified enzymes (e.g., cyclooxygenase for anti-inflammatory screening) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
Controls : Include positive controls (e.g., suprofen for anti-inflammatory assays) and vehicle controls .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/SDD basis sets to calculate bond angles (e.g., C-S=O in sulfonyl group) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding to targets (e.g., COX-2 or bacterial enzymes) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide and active-site residues .
- MD Simulations : Assess stability of ligand-target complexes in aqueous environments over 100 ns trajectories .
Q. How can contradictions in reported activities of structural analogs be resolved?
Methodological Answer:
Meta-Analysis : Compare biological data from analogs (e.g., imidazole sulfonates vs. thiophene carboxamides) to identify trends. For example:
| Structural Analog | Key Features | Reported Activity | Reference |
|---|---|---|---|
| Suprofen | Thiophene framework | Anti-inflammatory | |
| Imidazole Derivatives | Imidazole ring | Antimicrobial | |
| Benzo[d]thiazole Derivatives | Thiazole moiety | Enzyme inhibition |
Mechanistic Studies : Use knockout assays (e.g., siRNA) to validate target engagement.
Structural-Activity Relationships (SAR) : Synthesize derivatives with modified sulfonyl or thiophene groups to isolate contributing moieties .
Q. What strategies optimize the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamides are prone to hydrolysis in acidic conditions, requiring enteric coatings for oral delivery .
- Light/Temperature Stability : Accelerated stability testing (40°C/75% RH) to identify degradation products .
- Prodrug Design : Mask the sulfonyl group with ester prodrugs to enhance metabolic stability .
Q. How can researchers elucidate the metabolic fate of this compound?
Methodological Answer:
In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and identify metabolites via LC-MS/MS. Focus on sulfonyl group oxidation or thiophene ring hydroxylation .
CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
In Vivo Pharmacokinetics : Administer radiolabeled compound to rodents and quantify distribution in plasma, liver, and kidneys .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
